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For Immediate Release

This technical guide provides an in-depth overview of Rhodamine WT, a fluorescent tracer dye

widely utilized in hydrological and environmental studies. Tailored for researchers, scientists,

and drug development professionals, this document details the molecular structure,

physicochemical properties, and key applications of Rhodamine WT, including detailed

experimental protocols and workflow visualizations.

Molecular Structure and Chemical Formula
Rhodamine WT is a synthetic organic dye belonging to the xanthene class.[1][2] Its structure is

characterized by a xanthene core, which is responsible for its strong fluorescent properties.

The molecule is a disodium salt, enhancing its solubility in water, a crucial characteristic for its

primary application as a water tracer.[3]

The chemical formula for Rhodamine WT is C₂₉H₂₉ClN₂Na₂O₅.[1][4][5] It is also commonly

referred to by its synonym, Acid Red 388[4][6], and has the CAS Number 37299-86-8.[6][7][8]

[9]

The molecular structure of Rhodamine WT can be represented by the following SMILES

notation: CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=--INVALID-LINK--

CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-][6].

Physicochemical Properties
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The quantitative properties of Rhodamine WT are summarized in the table below, providing a

clear reference for experimental design and application.

Property Value References

Molecular Formula C₂₉H₂₉ClN₂Na₂O₅ [1][4][5]

Molecular Weight 567.0 g/mol [4][6]

CAS Number 37299-86-8 [6][7][8]

Appearance Dark powder [4]

Excitation Maximum (λex) 558 nm [1][2][8]

Emission Maximum (λem) 583 nm [1][2][8]

Extinction Coefficient 87,000 M⁻¹cm⁻¹ [2]

Solubility in Water 18-22% (w/v) [2]

Density 1.16 g/cm³ [6]

Detection Threshold 0.01 µg/L [8]

Half-life in Water (Photolysis)
15.3 - 21.9 days (temp.

dependent)
[2]

Applications and Experimental Protocols
Rhodamine WT's primary application is as a tracer dye in surface and groundwater studies to

investigate flow paths, travel times, and dispersion characteristics.[1][2] It is also utilized in

studies of wastewater treatment systems and has been investigated for its potential in

environmental monitoring, such as the detection of nitrite ions.[6] Furthermore, its genotoxic

potential has been evaluated in toxicological assays.[4]

Hydrological Tracing: Time-of-Travel Study
Hydrological tracing with Rhodamine WT is a common method for determining the time it takes

for water and dissolved solutes to travel between two points in a stream or river.[4]
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Objective: To measure the time-of-travel of a water body using a slug injection of Rhodamine
WT.

Materials:

Rhodamine WT (20% stock solution)

In-situ fluorometer (e.g., Hydrolab® with a Rhodamine WT sensor) or discrete water

samplers

GPS for marking locations

Volume measuring apparatus

Field notebook and timepiece synchronized with the fluorometer

Protocol:

Site Selection: Identify an upstream injection point and a downstream measurement point.

Ensure the reach is well-mixed and free of major obstructions or tributaries that could

significantly alter flow.

Pre-injection: Before introducing the dye, measure the background fluorescence at the

downstream location to establish a baseline.[4]

Dye Calculation: Estimate the amount of dye needed. The goal is to achieve a peak

concentration detectable by the fluorometer (e.g., 5-10 µg/L) at the downstream site, while

minimizing environmental impact.[4] The concentration of Rhodamine WT should not

exceed 10 µg/L at any water withdrawal points.[4][10]

Dye Injection: Rapidly pour the calculated volume of Rhodamine WT into the center of the

stream at the upstream location (a "slug injection").[4] Record the exact time of injection.[4]

For water temperatures below 5°C, a subsurface injection is recommended to ensure proper

mixing, as the dye's specific gravity is approximately 1.19.[2]

Downstream Monitoring: At the downstream site, deploy the fluorometer to continuously

record fluorescence at regular intervals. If using discrete sampling, collect water samples at
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a set frequency until the dye plume has completely passed.

Data Analysis: Plot the measured fluorescence concentration against time. The time-of-travel

is determined by the time it takes for the peak concentration of the dye to travel from the

injection point to the measurement point.[4]

Post-Study: Thoroughly rinse all equipment to prevent cross-contamination in future studies.

Phase 1: Preparation Phase 2: Field Execution Phase 3: Data Analysis
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Fig. 1: Workflow for a Hydrological Time-of-Travel Study.

Nitrite Detection (General Protocol)
Rhodamine dyes can be used as fluorescent probes for detecting nitrite ions (NO₂⁻) in

aqueous samples. The mechanism is typically based on the fluorescence quenching of the dye

in an acidic medium upon reaction with nitrite.[6][7]

Objective: To determine the presence and concentration of nitrite in a water sample.

Materials:

Rhodamine WT solution of known concentration

Acidic buffer solution (e.g., acetate buffer)

Nitrite standard solutions

Spectrofluorometer
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Volumetric flasks and pipettes

Water samples

Protocol:

Instrument Setup: Set the spectrofluorometer to the excitation and emission maxima of

Rhodamine WT (approx. 558 nm and 583 nm, respectively).

Calibration Curve: Prepare a series of standard nitrite solutions of known concentrations.

Reaction Mixture: In a series of volumetric flasks, add a fixed volume of the Rhodamine WT
solution and the acidic buffer. Then, add varying volumes of the nitrite standard solutions to

each flask and dilute to the final volume with deionized water. Include a blank sample with no

nitrite.

Incubation: Allow the solutions to react for a specific period at room temperature.

Fluorescence Measurement: Measure the fluorescence intensity of each solution. The

fluorescence will decrease as the nitrite concentration increases.

Analysis: Plot the fluorescence intensity (or the decrease in intensity) against the nitrite

concentration to create a calibration curve.

Sample Measurement: Repeat steps 3-5 using the environmental water samples instead of

the nitrite standards.

Concentration Determination: Use the calibration curve to determine the nitrite concentration

in the water samples based on their fluorescence intensity.
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Fig. 2: General Workflow for Nitrite Detection using Rhodamine WT.

Genotoxicity Assessment: Bacterial Reverse Mutation
Assay (Ames Test)
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The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds. Rhodamine WT has been shown to produce mutations in the Salmonella

typhimurium (Ames) test.[4]

Objective: To evaluate the mutagenic potential of Rhodamine WT by measuring its ability to

induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

Materials:

Salmonella typhimurium tester strains (e.g., TA98, TA100) which are auxotrophic for

histidine.[11][12]

Rhodamine WT solutions at various concentrations

Positive and negative controls[11]

S9 fraction (rat liver extract) for metabolic activation[1][12]

Minimal glucose agar plates (media lacking histidine)[11]

Top agar

Protocol:

Strain Preparation: Prepare overnight cultures of the S. typhimurium tester strains.

Test Mixture Preparation: For each concentration of Rhodamine WT, prepare two sets of

tubes.

Without Metabolic Activation (-S9): Add the bacterial culture and the Rhodamine WT
solution to molten top agar.

With Metabolic Activation (+S9): Add the bacterial culture, Rhodamine WT solution, and

the S9 mix to molten top agar.

Plating: Quickly pour the contents of each tube onto a minimal glucose agar plate and

spread evenly. The top agar will solidify within minutes.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1214824?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7590539/
https://www.benchchem.com/product/b1214824?utm_src=pdf-body
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://enamine.net/public/biology-services/Bacterial-reverse-mutation-test-(Ames-test).pdf
https://www.benchchem.com/product/b1214824?utm_src=pdf-body
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://pubmed.ncbi.nlm.nih.gov/387214/
https://enamine.net/public/biology-services/Bacterial-reverse-mutation-test-(Ames-test).pdf
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.benchchem.com/product/b1214824?utm_src=pdf-body
https://www.benchchem.com/product/b1214824?utm_src=pdf-body
https://www.benchchem.com/product/b1214824?utm_src=pdf-body
http://legacy.genetics-gsa.org/education/pdf/GSA_DeStasio_Ames_Student_Resources.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controls: Prepare plates for a negative control (solvent only) and a positive control (a known

mutagen) for each bacterial strain, both with and without S9 activation.

Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

Colony Counting: Count the number of revertant colonies (colonies that have regained the

ability to synthesize histidine and grow on the minimal media) on each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies compared to the negative control.

Conclusion
Rhodamine WT is a robust and versatile fluorescent dye with well-characterized

physicochemical properties. Its primary utility as a hydrological tracer is supported by

established and reliable experimental protocols. While its application extends to other areas of

environmental and toxicological research, this guide provides the foundational knowledge and

methodologies for its effective use in a scientific setting. Researchers should always adhere to

safety guidelines and environmental regulations when handling and deploying this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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